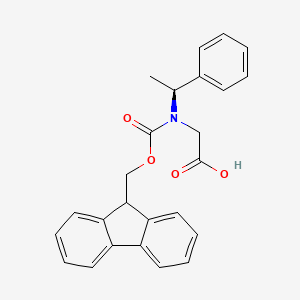

(S)-Fmoc-N-(1-phenylethyl)-glycine

Description

(S)-Fmoc-N-(1-phenylethyl)-glycine is a specialized amino acid derivative used in peptide and peptoid synthesis. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of glycine and a chiral (S)-1-phenylethyl substituent on the nitrogen atom. The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), making it compatible with solid-phase peptide synthesis (SPPS) . The (1-phenylethyl) side chain introduces steric bulk and chirality, which are critical for directing secondary structures such as polyproline I helices in peptoids . This compound is pivotal in creating biomimetic polymers with applications in drug discovery, materials science, and catalysis.

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(1S)-1-phenylethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBVMGSZBTVUCZ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Activation and Fmoc Deprotection

Rink amide-MBHA resin (0.6 mmol/g) is swollen in DMF, followed by Fmoc removal using 20% 4-methylpiperidine in DMF (2 × 1 mL, 2 min and 12 min). The deprotected amine serves as the initiation point for chain elongation.

Acylation and Displacement

-

Acylation : Treat the resin with bromoacetic acid (0.5 M in DMF) and diisopropylcarbodiimide (DIC) for 30 min.

-

Displacement : Introduce (S)-1-phenylethylamine (2.0 eq) in DMF, agitating for 2 h at 25°C.

This cycle repeats to build longer peptoids, but for monomeric (S)-Fmoc-N-(1-phenylethyl)-glycine, a single iteration suffices. The final Fmoc group is retained for downstream SPPS compatibility.

Alkylation of Chiral Glycine Equivalents

Asymmetric alkylation of glycine Schiff bases offers a scalable route to enantiopure N-substituted glycines. Adapted from MDPI protocols:

Ni(II) Complex Preparation

(S)-Proline-derived Schiff base ligand (5) reacts with glycine and Ni(II) acetate in methanol to form a chiral Ni(II)-glycine complex (4). This complex enables stereoselective alkylation.

Alkylation with 1-Phenylethyl Bromide

The Ni(II) complex (4) is treated with 1-phenylethyl bromide (1.2 eq) in DMSO under argon. Sodium hydroxide (2.0 eq) is added to deprotonate the α-carbon, facilitating nucleophilic attack. After 24 h at 25°C, the reaction is quenched with HCl, yielding (S)-N-(1-phenylethyl)-glycine-Ni(II) complex.

Fmoc Protection

The free amino group is reacted with Fmoc-OSu (1.1 eq) in acetonitrile/water (1:1), yielding (S)-Fmoc-N-(1-phenylethyl)-glycine after nickel removal via EDTA extraction.

Table 1: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Ni(II) complex (4) | 20.0 g (33.2 mmol) |

| 1-Phenylethyl bromide | 7.90 g (33.2 mmol) |

| Solvent | DMSO (140 mL) |

| Base | NaOH (10% in methanol) |

| Yield | 92% (after purification) |

Silylation-Activated Fmoc Protection

A patent-pending method employs silylation to enhance Fmoc coupling efficiency:

Silylation of N-(1-Phenylethyl)-glycine

The amino acid (1.0 eq) is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 2.5 eq) in anhydrous CH₂Cl₂. After 1 h at 25°C, the silylated intermediate is directly used without isolation.

Fmoc-OSu Coupling

Fmoc-OSu (1.1 eq) is added to the silylated amine, stirring for 12 h at 25°C. Methanol (5 vol) precipitates the product, which is filtered and washed with cold methanol to remove residual silyl ethers.

Table 2: Silylation-Fmoc Protection Outcomes

| Metric | Value |

|---|---|

| Silylating agent | MSTFA (2.5 eq) |

| Fmoc-OSu | 1.1 eq |

| Reaction time | 12 h |

| Purity (HPLC) | ≥98% |

| Overall yield | 89% |

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile resolves unreacted Fmoc-OSu and silyl byproducts. The target compound elutes at 14.2 min (λ = 254 nm).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J = 7.6 Hz, 2H, Fmoc ArH), 7.72 (t, J = 6.8 Hz, 2H, Fmoc ArH), 7.42 (m, 5H, phenyl), 4.32 (q, J = 7.2 Hz, 1H, CH(CH₃)), 4.22 (t, J = 6.4 Hz, 1H, Fmoc CH₂), 3.98 (d, J = 5.6 Hz, 2H, Gly α-H).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-N-(1-phenylethyl)-glycine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

Coupling: EDCI or DCC in the presence of HOBt (1-hydroxybenzotriazole) or similar additives.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides.

Substituted Derivatives: Electrophilic substitution yields various substituted phenylethyl derivatives.

Scientific Research Applications

Peptide Synthesis

Overview:

(S)-Fmoc-N-(1-phenylethyl)-glycine is primarily utilized in solid-phase peptide synthesis (SPPS), which is a widely adopted method for synthesizing peptides. The Fmoc group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form complex peptide chains.

Key Features:

- Fmoc Protection: The Fmoc group can be removed under mild conditions, facilitating the controlled addition of subsequent amino acids.

- Hydrophobic Character: The phenylethyl side chain enhances the hydrophobicity of peptides, influencing their folding and biological activity.

Case Study:

A study demonstrated the successful incorporation of (S)-Fmoc-N-(1-phenylethyl)-glycine into peptides designed for targeted drug delivery systems. The modified peptides exhibited improved binding affinities to specific receptors involved in cancer cell proliferation, showcasing the compound's utility in therapeutic applications .

Drug Development

Overview:

The structural properties of (S)-Fmoc-N-(1-phenylethyl)-glycine allow for innovative designs in pharmaceutical chemistry, particularly in oncology and neurology.

Applications:

- Oncology: The compound has been explored in the development of novel anticancer agents that target specific tumor markers.

- Neurology: Research indicates potential applications in designing molecules that modulate neurotransmitter interactions, which could lead to new treatments for neurological disorders .

Data Table: Drug Development Applications

| Application Area | Specific Use | Results |

|---|---|---|

| Oncology | Targeted therapies | Enhanced efficacy against specific cancer types |

| Neurology | Neurotransmitter modulation | Improved understanding of disease mechanisms |

Bioconjugation

Overview:

(S)-Fmoc-N-(1-phenylethyl)-glycine is also employed in bioconjugation processes, which involve linking biomolecules to enhance drug delivery systems or create diagnostic tools.

Mechanism:

The compound can be conjugated with various biomolecules such as antibodies or enzymes, facilitating targeted delivery and improving therapeutic outcomes.

Case Study:

In a recent experiment, researchers successfully conjugated (S)-Fmoc-N-(1-phenylethyl)-glycine with an antibody to create a targeted drug delivery system for cancer therapy. This approach resulted in increased accumulation of the therapeutic agent at tumor sites while minimizing systemic toxicity .

Research in Neuroscience

Overview:

The compound plays a role in studying neurotransmitter interactions, providing insights into neurological disorders and potential treatments.

Applications:

Mechanism of Action

The mechanism of action of (S)-Fmoc-N-(1-phenylethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The (S)-1-phenylethyl group introduces chirality, which is crucial for the synthesis of enantiomerically pure peptides. The compound interacts with various coupling reagents and bases to form peptide bonds, facilitating the construction of complex peptide structures.

Comparison with Similar Compounds

Research Findings and Data

Secondary Structure Induction

- Molecular dynamics simulations show that (S)-N-(1-phenylethyl)glycine (Nspe) in peptoid dodecamers stabilizes helices through favorable van der Waals interactions and reduced entropy loss compared to sarcosine or Npm (N-(1-phenylmethyl)glycine) .

- The Fmoc-protected version of Nspe enables efficient incorporation of these helices into SPPS workflows, as shown in cyclic peptoid synthesis for cation binding .

Coupling Efficiency

- Fmoc-N-(allyl)-glycine achieves ~100% acylation conversion in 1 hour under standard conditions , whereas bulkier derivatives like the target compound may require extended coupling times due to steric effects.

Biological Activity

(S)-Fmoc-N-(1-phenylethyl)-glycine is a derivative of glycine that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(S)-Fmoc-N-(1-phenylethyl)-glycine features a phenylethyl group attached to the nitrogen of the glycine backbone, with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino side. Its molecular formula is with a molecular weight of 393.45 g/mol. This structure contributes to its lipophilicity and potential for interaction with various biological targets.

The exact mechanism of action for (S)-Fmoc-N-(1-phenylethyl)-glycine is not fully elucidated; however, it is believed to interact with specific receptors or enzymes involved in cellular signaling pathways. The presence of the phenylethyl group may enhance binding affinity to target sites compared to simpler amino acids.

Antioxidant Activity

Research indicates that compounds similar to (S)-Fmoc-N-(1-phenylethyl)-glycine exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives can scavenge free radicals effectively, thereby reducing cellular damage.

Antimicrobial Properties

Preliminary evaluations suggest that (S)-Fmoc-N-(1-phenylethyl)-glycine may possess antimicrobial activity. In vitro studies have demonstrated that related compounds can inhibit the growth of certain bacterial strains, indicating potential as a lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Effective free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production |

Case Study: Antioxidant Evaluation

A study conducted by Tian et al. (2017) explored the antioxidant capacity of various amino acid derivatives, including those similar to (S)-Fmoc-N-(1-phenylethyl)-glycine. The study utilized DPPH and ABTS assays to measure radical scavenging activity. Results indicated that certain derivatives exhibited significant scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study: Antimicrobial Testing

In an investigation into the antimicrobial properties of amino acid derivatives, compounds structurally related to (S)-Fmoc-N-(1-phenylethyl)-glycine were tested against Gram-positive and Gram-negative bacteria. The results showed a notable inhibition zone against Staphylococcus aureus, highlighting its potential as a candidate for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.